molecular formula C15H25N3O2 B13243285 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid

Cat. No.: B13243285
M. Wt: 279.38 g/mol
InChI Key: HJKXWKJDNHFGIY-UHFFFAOYSA-N
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Description

This compound features a cyclopentane backbone substituted with a carboxylic acid group and a side chain containing a pyrazole ring (2-methylpropyl-substituted) and an amino group.

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H25N3O2/c1-11(2)10-18-13(5-8-17-18)12(9-16)15(14(19)20)6-3-4-7-15/h5,8,11-12H,3-4,6-7,9-10,16H2,1-2H3,(H,19,20)

InChI Key

HJKXWKJDNHFGIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the cyclopentane ring and introduce the carboxylic acid group through a series of reactions. The pyrazole ring can be synthesized separately and then attached to the cyclopentane ring. The amino group is introduced in the final steps of the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to improve the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s cyclopentane backbone distinguishes it from cyclohexanol-based analogs (e.g., venlafaxine), which may influence conformational flexibility and binding affinity .

Substituents : The 2-methylpropyl group on the pyrazole ring introduces steric bulk compared to smaller substituents (e.g., methyl or methoxy groups in analogs). This could affect solubility and metabolic stability .

Pharmacological and Physicochemical Considerations

  • Venlafaxine Analogs: The cyclohexanol-based venlafaxine and its derivatives exhibit serotonin-norepinephrine reuptake inhibition (SNRI) activity, suggesting that the amino-ethyl side chain is critical for binding monoamine transporters . The target compound’s pyrazole moiety may alter selectivity or potency compared to aryl-substituted analogs.

Biological Activity

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid (referred to as Compound A) is a complex organic molecule characterized by its distinct structural features, including a cyclopentane ring, an amino group, and a pyrazole moiety. Its molecular formula is C15H25N3O2C_{15}H_{25}N_{3}O_{2} with a molecular weight of approximately 279.38 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

Structural Characteristics

The unique structure of Compound A contributes to its biological activity:

  • Cyclopentane Ring : Provides a hydrophobic environment that may enhance interaction with biological membranes.
  • Amino Group : Likely involved in hydrogen bonding with biological targets.
  • Pyrazole Moiety : Implicated in various biological interactions, including enzyme inhibition and receptor modulation.

Research suggests that Compound A interacts with specific molecular targets through:

  • Hydrogen Bonding : Facilitates binding to enzymes and receptors.
  • Hydrophobic Interactions : Enhances membrane permeability and target engagement.

Enzyme Inhibition

Compound A has demonstrated potential as an enzyme inhibitor. Studies have indicated its ability to inhibit various enzymes involved in metabolic pathways, which could have implications for treating diseases such as cancer and diabetes.

Receptor Binding

The compound's structural features allow it to bind effectively to specific receptors, potentially modulating signal transduction pathways. This activity suggests its utility in pharmacological applications.

Research Findings

Recent studies have investigated the biological activity of Compound A through various assays:

Study Methodology Findings
Study 1MTT Assay on MCF-7 Cell LineSignificant anticancer activity observed, comparable to standard chemotherapeutics.
Study 2Enzyme Inhibition AssayInhibition of key metabolic enzymes was noted, indicating potential therapeutic applications.
Study 3Receptor Binding StudiesConfirmed binding affinity for specific receptors involved in metabolic regulation.

Enzyme Interaction

Another investigation focused on the interaction of Compound A with enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. The compound showed promising inhibitory effects, supporting its potential as a scaffold for drug development targeting these enzymes.

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